Cas no 1505440-82-3 (N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine)

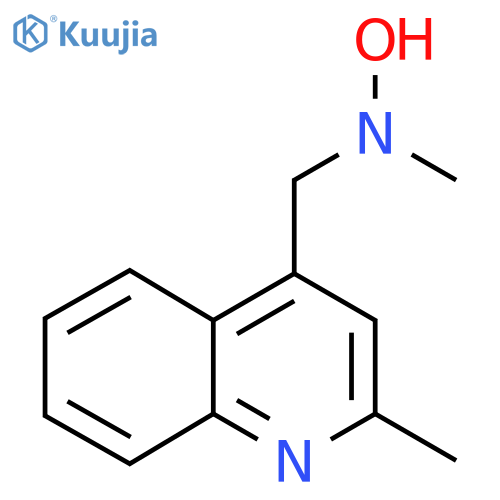

1505440-82-3 structure

商品名:N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine

N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine

- EN300-1800520

- N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine

- 1505440-82-3

-

- インチ: 1S/C12H14N2O/c1-9-7-10(8-14(2)15)11-5-3-4-6-12(11)13-9/h3-7,15H,8H2,1-2H3

- InChIKey: VLXTWOWZUBOOLH-UHFFFAOYSA-N

- ほほえんだ: ON(C)CC1C=C(C)N=C2C=CC=CC=12

計算された属性

- せいみつぶんしりょう: 202.110613074g/mol

- どういたいしつりょう: 202.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 36.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1800520-0.5g |

N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |

1505440-82-3 | 0.5g |

$739.0 | 2023-09-19 | ||

| Enamine | EN300-1800520-10.0g |

N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |

1505440-82-3 | 10g |

$3683.0 | 2023-06-03 | ||

| Enamine | EN300-1800520-0.05g |

N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |

1505440-82-3 | 0.05g |

$647.0 | 2023-09-19 | ||

| Enamine | EN300-1800520-0.1g |

N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |

1505440-82-3 | 0.1g |

$678.0 | 2023-09-19 | ||

| Enamine | EN300-1800520-2.5g |

N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |

1505440-82-3 | 2.5g |

$1509.0 | 2023-09-19 | ||

| Enamine | EN300-1800520-1g |

N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |

1505440-82-3 | 1g |

$770.0 | 2023-09-19 | ||

| Enamine | EN300-1800520-10g |

N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |

1505440-82-3 | 10g |

$3315.0 | 2023-09-19 | ||

| Enamine | EN300-1800520-0.25g |

N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |

1505440-82-3 | 0.25g |

$708.0 | 2023-09-19 | ||

| Enamine | EN300-1800520-1.0g |

N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |

1505440-82-3 | 1g |

$857.0 | 2023-06-03 | ||

| Enamine | EN300-1800520-5.0g |

N-methyl-N-[(2-methylquinolin-4-yl)methyl]hydroxylamine |

1505440-82-3 | 5g |

$2485.0 | 2023-06-03 |

N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine 関連文献

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

1505440-82-3 (N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine) 関連製品

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量